molecular formula C21H29N5O4 B12931768 L-Leucyl-L-phenylalanyl-L-histidine CAS No. 192696-23-4

L-Leucyl-L-phenylalanyl-L-histidine

Katalognummer: B12931768
CAS-Nummer: 192696-23-4
Molekulargewicht: 415.5 g/mol
InChI-Schlüssel: KTOIECMYZZGVSI-BZSNNMDCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Overview of Peptide Bond Chemistry and the Structural Features of Tripeptides

Tripeptides are composed of three amino acid residues linked by two such peptide bonds. epo.org Their structures are defined by the specific sequence of amino acids and the nature of their side chains (R-groups). The sequence is conventionally written from the N-terminus (the end with a free amino group) to the C-terminus (the end with a free carboxyl group). The distinct properties of a tripeptide are a direct consequence of the combined chemical characteristics of its three side chains.

In L-Leucyl-L-phenylalanyl-L-histidine, the three constituent amino acids contribute unique features:

L-Leucine (Leu): An aliphatic amino acid with a branched, hydrophobic isobutyl side chain.

L-Phenylalanine (Phe): An aromatic amino acid with a hydrophobic benzyl (B1604629) side chain.

L-Histidine (His): Contains an imidazole (B134444) side chain, which is unique in its ability to act as both a proton donor and acceptor at physiological pH, making it a common participant in enzyme active sites and metal ion coordination. unc.edu

A summary of the properties of these constituent amino acids is provided in the table below.

Amino AcidAbbreviationSide Chain TypeKey Characteristics
L-LeucineLeuAliphatic, NonpolarHydrophobic, branched-chain
L-PhenylalaninePheAromatic, NonpolarHydrophobic, can participate in π-stacking
L-HistidineHisBasic, PolarImidazole ring, can be positively charged, acts as proton donor/acceptor, coordinates with metal ions

Rationale for Comprehensive Investigation of this compound

The comprehensive investigation of this compound in academic research is driven by several key factors stemming from its distinct chemical structure. It serves as an important model compound in various research areas.

Metal-Binding Studies: The presence of the histidine residue, with its imidazole ring, makes Leu-Phe-His a subject of interest for studying peptide-metal interactions. Histidine-containing peptides are known to form complexes with metal ions like copper(II), and these complexes are investigated for potential therapeutic activities, such as anti-inflammatory properties. dntb.gov.uaresearchgate.net Research on similar tripeptides, such as Glycyl-L-leucyl-L-histidine (GLH) and Glycyl-L-phenylalanyl-L-histidine (GFH), explores how the peptide backbone and adjacent amino acids influence the stability and structure of these metal complexes. dntb.gov.uaresearchgate.net The hydrophobic residues of leucine (B10760876) and phenylalanine in Leu-Phe-His can modulate the lipophilicity and bioavailability of such potential metallodrugs. dntb.gov.ua

Sensory Science and Taste Perception: The individual amino acids L-leucine, L-phenylalanine, and L-histidine are all known to elicit a bitter taste by activating specific human taste receptors (TAS2Rs). mdpi.com Peptides, particularly those rich in hydrophobic amino acids, are often associated with bitterness in food products. Research in this area uses model peptides like Leu-Phe-His to understand the structural basis of taste and how the peptide structure interacts with taste receptors. nih.govnii.ac.jp Furthermore, L-histidine and L-phenylalanine have been identified as molecules that can moderately activate the calcium-sensing receptor (CaSR), which is involved in the "kokumi" taste sensation—a sense of richness, body, and complexity. mdpi.com

Model for Enzyme-Substrate and Catalytic Systems: Tripeptides are frequently used as model substrates or catalysts to probe biochemical mechanisms. For instance, the structurally related peptide Hippuryl-L-histidyl-L-leucine serves as a standard synthetic substrate for measuring the activity of Angiotensin-Converting Enzyme (ACE), a key enzyme in blood pressure regulation. google.com While Leu-Phe-His itself is not a primary ACE inhibitor, its structure is relevant for studies designing and testing enzyme inhibitors. Additionally, a modified tripeptide with a Phe-His-Leu core has been used as a catalyst to study enantioselective reactions in micellar systems, demonstrating how such peptides can be used to create simple, enzyme-mimicking catalytic systems. ru.nl

Historical Context and Evolution of Research Methodologies in Peptide Science

The scientific journey into peptides began in the early 20th century. Emil Fischer, a Nobel laureate, first proposed the theory of the peptide bond and reported the synthesis of the first dipeptide, glycylglycine, in 1901. plos.org For the next five decades, peptide synthesis and sequencing were exceptionally laborious tasks.

A revolutionary breakthrough came in 1963 with the invention of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield, an achievement for which he was awarded the 1984 Nobel Prize in Chemistry. researchgate.netnih.gov Merrifield's method involves anchoring the first amino acid to an insoluble polymer resin and sequentially adding subsequent amino acids. evitachem.com This approach dramatically simplifies the purification process at each step—requiring only filtering and washing the resin—and enables the automation of peptide synthesis. researchgate.net The development of SPPS made peptides like this compound readily accessible for detailed investigation. nih.gov

Parallel advancements in analytical techniques have been equally crucial. High-Performance Liquid Chromatography (HPLC) became the standard for the purification and analysis of peptides, offering high resolution and speed. smolecule.comnih.gov The advent of mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), transformed peptide characterization. smolecule.com The coupling of HPLC with MS (LC-MS) is now a cornerstone of "peptidomics," allowing for the precise determination of molecular weight, sequence, and structural modifications of peptides with high sensitivity. smolecule.comresearchgate.netnih.gov These powerful methodologies have underpinned the modern, detailed research conducted on specific peptide sequences like this compound.

Eigenschaften

CAS-Nummer

192696-23-4

Molekularformel

C21H29N5O4

Molekulargewicht

415.5 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C21H29N5O4/c1-13(2)8-16(22)19(27)25-17(9-14-6-4-3-5-7-14)20(28)26-18(21(29)30)10-15-11-23-12-24-15/h3-7,11-13,16-18H,8-10,22H2,1-2H3,(H,23,24)(H,25,27)(H,26,28)(H,29,30)/t16-,17-,18-/m0/s1

InChI-Schlüssel

KTOIECMYZZGVSI-BZSNNMDCSA-N

Isomerische SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)N

Kanonische SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CN=CN2)C(=O)O)N

Herkunft des Produkts

United States

Molecular Interactions and Biophysical Characterization of L Leucyl L Phenylalanyl L Histidine

Metal Ion Coordination Chemistry of the Tripeptide

The presence of a histidine residue in the L-Leucyl-L-phenylalanyl-L-histidine sequence imparts a significant capacity for metal ion chelation. The imidazole (B134444) side chain of histidine, along with the terminal amino group and peptide backbone nitrogens, can act as donor atoms for coordinating with various transition metal ions.

Role of the L-Histidine Imidazole Moiety in Transition Metal Chelation

The imidazole ring of histidine is a key player in the coordination of transition metal ions. mdpi.comacs.org This heterocyclic amine can bind metal ions through either of its nitrogen atoms, and its protonation state is pH-dependent, influencing its coordination behavior. mdpi.com In tripeptides, the histidine residue, particularly when located at the third position, can participate in the formation of stable chelate rings with metal ions like Copper(II) (Cu(II)). frontiersin.org This interaction often involves the deprotonated amide nitrogens of the peptide backbone, leading to the formation of highly stable complexes. frontiersin.org The imidazole nitrogen, the N-terminal amino group, and the intervening amide nitrogens can create a multidentate ligand environment, effectively sequestering the metal ion. frontiersin.orgresearchgate.net Studies on similar histidine-containing peptides have shown that the coordination can involve three fused chelate rings, creating a stable 4N coordination environment around the metal center. frontiersin.org

The chelation properties of histidine are not limited to its monomeric form but are also evident in peptides where it is a constituent. mdpi.com The imidazole moiety's ability to bind metal ions is crucial in various biological systems and is harnessed in the design of metal-chelating agents. mdpi.comresearchgate.net

Characterization of Coordination Geometries and Stability Constants in Metal-Tripeptide Complexes (e.g., Copper(II) Interactions)

The coordination of Cu(II) with tripeptides is a well-studied phenomenon, with the resulting complexes exhibiting distinct geometries and stability constants. asianpubs.org At physiological pH, Cu(II) is particularly effective at forming stable complexes with oligopeptides. asianpubs.org For tripeptides, the coordination typically involves the N-terminal amino group and the subsequent deprotonated amide nitrogens. researchgate.netasianpubs.org

In the case of tripeptides with a C-terminal histidine, such as Glycyl-L-phenylalanyl-L-histidine (GFH), the coordination with Cu(II) leads to the formation of various species depending on the pH. mdpi.comresearchgate.netdntb.gov.ua At physiological pH, the predominant species is often a square planar CuN₄ complex, where the copper ion is coordinated by the amino-N, two amide-Ns, and the imidazole-N. mdpi.comdntb.gov.ua The stability of these complexes is influenced by the nature of the other amino acid residues in the peptide sequence. For instance, the presence of a phenylalanine residue has been shown to increase the stability of Cu(II)-tripeptide complexes. mdpi.comresearchgate.netdntb.gov.ua

The stability of metal-tripeptide complexes is quantified by their formation constants (logβ values). These constants are determined through techniques like potentiometric titrations. researchgate.net The coordination geometry of the complexes can be elucidated using spectroscopic methods such as UV-Vis spectrophotometry, Electron Paramagnetic Resonance (EPR), and through computational methods like Density Functional Theory (DFT). mdpi.comdntb.gov.ua For example, DFT calculations on Cu(II) complexes with tripeptides have confirmed the proposed coordination modes for different protonation states of the complex. mdpi.comresearchgate.netdntb.gov.ua

Complex Species Proposed Coordination Mode Geometry
[Cu(L)H]Amine-N, neighboring carbonyl-O; or Imidazole-N, carboxyl-O. mdpi.comSquare planar or tetragonally distorted octahedral. mdpi.com
[Cu(L)]Amine-N, neighboring amide-N. mdpi.comSquare planar. mdpi.com
[Cu(L)H₋₁]Amine-N, two amide-Ns; or Amine-N, neighboring amide-N, imidazole-N. mdpi.comSquare planar or distorted square pyramidal. mdpi.com
[Cu(L)H₋₂]Amine-N, two amide-Ns, imidazole-N. mdpi.comdntb.gov.uaSquare planar. mdpi.comdntb.gov.ua

Supramolecular Assembly and Self-Organization Phenomena

The self-assembly of peptides into ordered nanostructures is a field of growing interest, driven by the potential applications of these materials in nanotechnology and biomedicine. uwaterloo.canih.gov The process is governed by a delicate balance of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic forces. nih.govrsc.org

Analysis of Entropically Driven Co-assembly of Constituent Amino Acids (L-Histidine and L-Phenylalanine)

While L-histidine itself does not readily self-assemble into discrete nanostructures, its co-assembly with aromatic amino acids, particularly L-phenylalanine, leads to the formation of well-defined supramolecular materials. researchgate.netnih.govacs.org This co-assembly is an entropically driven process, as suggested by isothermal titration calorimetry (ITC) studies which indicate the highest affinity between L-histidine and L-phenylalanine compared to other aromatic amino acids. researchgate.netacs.org

The combination of L-histidine and L-phenylalanine can result in the formation of single crystals, revealing a three-dimensional network with nanocavities stabilized by hydrogen bonds. researchgate.netacs.org This seamless co-assembly is in contrast to the phase separation observed when L-histidine is combined with other aromatic amino acids. acs.org The resulting structures can exhibit various morphologies, including fibers and rods. researchgate.netnih.govacs.org This demonstrates that the specific interactions between L-histidine and L-phenylalanine can be harnessed to create novel nanomaterials. researchgate.netnih.govacs.org

Impact of Peptide Sequence and Side Chain Interactions on Self-Assembled Architectures

Amphipathic peptides, which contain both hydrophobic and hydrophilic domains, are particularly prone to self-assembly into structures like β-sheet fibrils. acs.orgbilkent.edu.tr The hydrophobic side chains are typically buried in the core of the structure, while the hydrophilic side chains are exposed to the solvent. acs.org The rational design of peptide sequences is therefore a critical tool for controlling the formation of desired morphologies, such as nanofibers, nanotapes, and nanovesicles. nih.govbilkent.edu.tr

Morphological Studies of Oligopeptide Nanostructures via Atomic Force Microscopy

Atomic Force Microscopy (AFM) is a powerful technique for visualizing and characterizing the morphology of self-assembled oligopeptide nanostructures at the nanoscale. uwaterloo.canih.govnih.gov AFM allows for the direct observation of various architectures, including globular aggregates, protofibrils, and mature fibrils. nih.gov

Conformational Dynamics and Stability in Aqueous and Non-Aqueous Environments

The three-dimensional structure of this compound is not static but exists as a dynamic ensemble of conformations. The stability of any given conformation is a delicate balance between internal (intramolecular) forces and interactions with the surrounding solvent (intermolecular forces). The environment, particularly its polarity and hydrogen-bonding capacity, plays a pivotal role in shifting this conformational equilibrium. In aqueous solutions, the peptide's structure is heavily influenced by its interactions with water molecules, whereas in non-aqueous, less polar environments, intramolecular forces become more dominant in defining the peptide's shape.

Hydrogen bonds are fundamental to the structure, stability, and function of peptides. In this compound, these bonds can form within a single molecule (intramolecular) or between different molecules (intermolecular), including peptide-peptide and peptide-solvent interactions. The specific nature of these hydrogen bonding networks is dependent on the surrounding medium.

Potential Hydrogen Bond Donors and Acceptors:

The potential for hydrogen bond formation is determined by the presence of donor groups (typically N-H or O-H) and acceptor groups (typically atoms with lone pairs, like oxygen or nitrogen). The table below outlines the potential sites within the tripeptide.

Functional Group Potential Role Location in Peptide
N-terminal amino group (-NH₃⁺)DonorLeucine (B10760876)
Peptide bond amide (-C=O-NH-)Acceptor (Carbonyl O), Donor (Amide H)Between Leu-Phe and Phe-His
C-terminal carboxyl group (-COO⁻)AcceptorHistidine
Leucine side chain (-CH₂CH(CH₃)₂)Generally non-polar, no classical H-bondingLeucine
Phenylalanine side chain (benzyl)Weak donor (aromatic C-H), π-system as weak acceptorPhenylalanine
Histidine side chain (imidazole)Donor (N-H) and Acceptor (N:)Histidine

Intramolecular Hydrogen Bonding:

In short, linear peptides like this compound, the formation of stable intramolecular hydrogen bonds in aqueous solution is often transient due to competition with water molecules. However, certain conformations, such as β-turns or γ-turns, can be stabilized by such bonds, typically involving the peptide backbone (C=O of residue i to N-H of residue i+2 or i+3).

Intermolecular Hydrogen Bonding:

Intermolecular hydrogen bonds are crucial for the peptide's behavior in solution and in the solid state.

In Aqueous Environments: In water, the primary intermolecular interactions are between the peptide's donor/acceptor groups and water molecules. The preference of amine groups to form hydrogen bonds with water is a well-established phenomenon that influences the stability of related compounds mdpi.com. Studies on the co-assembly of L-histidine and L-phenylalanine have shown that their interaction is stabilized by hydrogen bonding between the imidazole nitrogen of histidine and the amine group of phenylalanine, indicating a strong potential for similar intermolecular interactions in the tripeptide nih.govacs.org. Research investigating intermolecular bonds between histidine molecules in aqueous solution found that they can form dimer-like structures through hydrogen bonds involving the carboxylate (COO⁻) and ammonium (B1175870) (NH₃⁺) groups researchgate.net.

In Non-Aqueous Environments and the Solid State: In less polar solvents or in the solid state, where competition from solvent molecules is reduced, peptide-peptide intermolecular hydrogen bonds become more significant. Studies on amino alcohols show that strong intramolecular hydrogen bonding can reduce the tendency for intermolecular association, but when it occurs, it often involves the formation of dimers . In co-crystals of L-histidine and L-phenylalanine, a three-dimensional network stabilized by hydrogen bonds forms, creating nanocavities nih.govacs.org. This demonstrates a strong tendency for these residues to form extensive intermolecular hydrogen-bonded structures when not solvated by water.

The interplay between these intra- and intermolecular networks is dynamic and dictates the conformational ensemble of this compound, which is key to its biological interactions and physicochemical properties.

Table of Research Findings on Hydrogen Bonding in Related Molecules

Molecule/System Environment Key Findings on Hydrogen Bonding Citation
Neutral HistidineTheoretical (DFT)Strong intramolecular H-bonds (e.g., O-H···Nα) are a major stability factor. smu.edu
L-HistidineAqueous SolutionForms dimer-like intermolecular chains via COO⁻···H₃N⁺ hydrogen bonds. researchgate.net
L-Histidine & L-PhenylalanineCo-crystalsForm a 3D network with nanocavities stabilized by H-bonds between the imidazole N (His) and the amino NH (Phe). nih.govacs.org
Histidine ResidueProteinsC-H groups on the imidazole ring (Cδ–H and Cε–H) can act as hydrogen bond donors to oxygen atoms. rsc.org
Formyl-Met-Leu-PheTheoretical/Non-polar solventPredominantly adopts a near-folded or puckered conformation, suggesting intramolecular interactions. nih.gov

Interactions as an Enzyme Substrate or Modulator

The tripeptide this compound can interact with enzymes in several ways, primarily by acting as a substrate for hydrolytic enzymes or by modulating their activity through complex formation.

Kinetic and Mechanistic Studies of Tripeptide Hydrolysis by Peptidases (e.g., Leucine Aminopeptidase (B13392206) Specificity)

Leucine aminopeptidases (LAPs) are exopeptidases that catalyze the removal of amino acid residues from the N-terminus of proteins and peptides. worthington-biochem.com These enzymes are ubiquitous in nature and play a crucial role in protein degradation. worthington-biochem.com LAPs exhibit a preference for substrates with N-terminal leucine residues. worthington-biochem.comnih.gov

Studies on the substrate specificity of LAPs from various sources, including porcine, E. coli, and tomato, have shown that these enzymes rapidly hydrolyze dipeptides with N-terminal nonpolar aliphatic residues like leucine, basic residues such as arginine, and sulfur-containing residues like methionine. nih.gov The nature of the amino acid at the penultimate (P1') position also significantly influences the rate of hydrolysis. nih.govnih.gov For instance, the presence of proline, aspartic acid, lysine, or glycine (B1666218) at the P1' position can markedly slow the hydrolysis rates for tomato LAP-A, porcine LAP, and E. coli PepA. nih.gov

While direct kinetic data for the hydrolysis of this compound by leucine aminopeptidase is not extensively detailed in the provided literature, the general specificity of LAPs suggests it would be a substrate. The N-terminal leucine makes it a prime target for LAP-catalyzed cleavage. The subsequent cleavage of the resulting Phenylalanyl-Histidine dipeptide would depend on the specific enzyme's characteristics. To prevent such enzymatic degradation, peptides can be chemically modified. One strategy involves the formation of 4-imidazolidinone derivatives from the N-terminal amino group, which renders the peptide resistant to enzymatic cleavage by aminopeptidases while allowing for spontaneous, non-enzymatic hydrolysis to release the parent peptide. sci-hub.box

Table 1: Substrate Preferences of Leucine Aminopeptidases (LAPs)

Enzyme Source Preferred N-Terminal (P1) Residues P1' Residues that Slow Hydrolysis
Tomato (LAP-A) Leucine, Methionine, Arginine Proline, Aspartic Acid, Lysine, Glycine
Porcine Leucine, Valine, Isoleucine, Alanine, Arginine, Methionine Proline, Aspartic Acid, Lysine, Glycine
E. coli (PepA) Leucine, Valine, Isoleucine, Alanine, Arginine, Methionine Proline, Aspartic Acid, Lysine, Glycine

This table is a summary based on findings from comparative studies on LAP specificity. nih.gov

Investigations into Complex Formation with Specific Enzyme Classes (e.g., Alpha-Chymotrypsin)

Alpha-chymotrypsin is a digestive protease that preferentially cleaves peptide bonds on the C-terminal side of aromatic amino acids like phenylalanine, tyrosine, and tryptophan. proteopedia.org The tripeptide this compound contains a phenylalanine residue, making it a potential substrate or inhibitor for chymotrypsin.

Detailed structural studies have been conducted on the complex formed between alpha-chymotrypsin and a close analogue, N-acetyl-L-leucyl-L-phenylalanyl trifluoromethyl ketone. proteopedia.orgnih.gov This trifluoromethyl ketone acts as a potent inhibitor, forming a stable tetrahedral adduct with the active site Serine-195 of the enzyme. proteopedia.orgnih.gov NMR spectroscopy of this complex reveals that the inhibitor's keto group forms an ionized hemiketal with the serine's hydroxyl group. nih.gov This observation provides direct evidence for the ability of serine proteases to stabilize the negatively charged oxyanion of the tetrahedral intermediate, a key feature of their catalytic mechanism. nih.gov

Furthermore, the formation of this complex significantly affects the pKa of the catalytic Histidine-57 residue. In the complex with the tetrahedral adduct, the pKa of His-57 is elevated to above 10, indicating that it becomes protonated. nih.govacs.orgnih.gov This protonated state of His-57 is stabilized by a hydrogen bond with Aspartate-102, completing the catalytic triad's functional arrangement during catalysis. proteopedia.orgnih.gov These findings on a closely related inhibitor suggest that this compound would bind in the active site cleft of chymotrypsin, with its phenylalanine side chain occupying the hydrophobic S1 specificity pocket. proteopedia.org

Catalytic Roles Attributed to Histidine-Containing Peptide Sequences

The imidazole side chain of histidine is unique among amino acids as its pKa is near physiological pH, allowing it to act as both a proton donor and acceptor in catalytic processes. This property is central to the function of many enzymes and can be harnessed in synthetic peptide systems. nih.govaip.org

Proton Shuttle Mechanisms of the L-Histidine Imidazole Side Chain in Enzyme-Mimetic Systems

Histidine-containing peptides can form organized structures that facilitate proton transport, mimicking the "proton wires" found in biological systems. nih.gov Theoretical studies on non-aqueous helical peptides with regularly spaced histidine residues show they can form hydrogen-bonded networks capable of shuttling protons via the Grotthuss mechanism. nih.gov This process is highly efficient, with low energy barriers (1-4 kcal/mol) and rapid transfer rates. nih.gov The imidazole ring's ability to bind and release protons is a key driver for this function. aip.org

The rate of proton exchange from the C-2 position of the imidazole ring has been studied using detritiation experiments. rsc.org These studies show that for histidine and related peptides, the rate is pH-dependent and consistent with hydroxide (B78521) ion attack on both the protonated and neutral forms of the imidazole ring. rsc.org In the gas phase, the presence of a protonated histidine residue can direct the fragmentation of peptides, highlighting the side chain's ability to influence reactions through proton mobility. nih.gov This proton-shuttling capability is fundamental to the catalytic activity of many enzymes where histidine is a key active site residue. aip.org

Enantioselective Catalysis of Ester Cleavage at Micellar Interfaces by Histidine-Containing Peptides

Histidine-containing tripeptides have been shown to be effective catalysts for the enantioselective hydrolysis of chiral amino acid esters, particularly within the microenvironment of a micelle. ru.nlru.nl This system serves as a mimic for enzymatic catalysis.

In these systems, a tripeptide catalyst, such as one with a sequence like L-Phe-L-His-L-Leu, can achieve significant enantioselectivity in the cleavage of p-nitrophenyl esters of N-protected phenylalanine. ru.nl The reaction takes place at the interface of a micellar solution, where the peptide catalyst resides. The proposed mechanism for chiral recognition involves the formation of a stabilizing hydrogen bond between one enantiomer of the ester substrate and the peptide catalyst within the hydrophobic micellar phase. ru.nlru.nl The hydrophilic/hydrophobic balance of the peptide is crucial, as the imidazolyl NH moiety of the histidine residue must remain in the aqueous phase to be active. ru.nl

The degree of enantioselectivity, expressed as the ratio of the rate constants for the L- and D-enantiomers (kL/kD), is highly dependent on the structure of the peptide and the surrounding surfactant. For example, a tripeptide with the structure C4H90C(O)-L-Phe-L-His-L-Leu was found to be a highly selective catalyst, demonstrating a kL/kD ratio of approximately 40. ru.nl Altering the peptide chain length or the nature of the surfactant can dramatically impact both the rate and the enantioselectivity of the hydrolysis. ru.nlru.nl

Table 2: Enantioselective Ester Cleavage by Histidine-Containing Peptides

Catalyst Substrate Surfactant kL/kD Reference
C4H90C(O)-L-Phe-L-His-L-Leu p-nitrophenyl esters of N-protected L- and D-phenylalanine Not specified ~ 40 ru.nl
Z-L-Phe-L-His-L-Leu p-nitrophenyl ester of N-dodecanoyl-phenylalanine CTMABr 11 ru.nl
Z-L-Phe-L-His-L-Leu p-nitrophenyl ester of N-dodecanoyl-phenylalanine CTBABr 40 ru.nl

This table presents selected data on the enantioselectivity of histidine-containing peptides in micellar systems.

Modulation of Biological Receptor Activity and Signaling Pathways

The tripeptide this compound or its constituent amino acids can potentially modulate the activity of various biological receptors and signaling pathways.

The amino acids leucine and phenylalanine are transported into cells by specific transporters, such as the L-type Amino Acid Transporter 1 (LAT1). nih.gov LAT1 is often upregulated in cancer and is crucial for importing essential amino acids like leucine. Increased intracellular leucine is a key activator of the mTORC1 signaling pathway, which promotes cell growth and proliferation. nih.gov Therefore, the breakdown of this compound could provide leucine that fuels this pathway.

The histidine component of the tripeptide is the precursor to histamine, a significant signaling molecule that interacts with four distinct G-protein-coupled receptors (H1R, H2R, H3R, H4R). frontiersin.org These receptors are widely expressed and mediate a variety of physiological and pathological processes, including allergic reactions, gastric acid secretion, and immunomodulation. frontiersin.org For example, H1R activation is linked to allergic responses, while H2R activation can influence cytokine production. frontiersin.org

Furthermore, peptides with similar structural motifs, such as N-formyl-methionyl-leucyl-phenylalanine (fMLP), are potent chemoattractants for neutrophils, acting via specific G-protein-coupled receptors to trigger complex intracellular signaling cascades that lead to cell activation and migration. nih.gov While this compound is not identical, the presence of the Leu-Phe motif suggests a potential, though unconfirmed, interaction with related peptide receptors.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Leucine
Phenylalanine
Histidine
Arginine
Methionine
Proline
Aspartic Acid
Lysine
Glycine
Valine
Isoleucine
Alanine
N-acetyl-L-leucyl-L-phenylalanyl trifluoromethyl ketone
Serine
Aspartate
Tyrosine
Tryptophan
p-nitrophenyl esters
N-formyl-methionyl-leucyl-phenylalanine (fMLP)

An in-depth examination of the biochemical roles of the tripeptide this compound reveals its potential involvement in crucial cellular signaling and metabolic pathways. While direct research on this specific molecule is limited, its structural similarity to well-characterized signaling peptides and its composition of essential amino acids provide a framework for understanding its putative functions. This article explores its theoretical biochemical functions, focusing on receptor binding, innate immunity, and protein biosynthesis, drawing analogies from related compounds and the roles of its constituent amino acids.

Advanced Analytical and Spectroscopic Characterization of L Leucyl L Phenylalanyl L Histidine

Chromatographic Separation Techniques for Purity Assessment and Quantification

Chromatography is a cornerstone of peptide analysis, enabling the separation of the target peptide from impurities, synthetic by-products, or other components in a mixture. The choice of chromatographic mode is dictated by the peptide's specific properties, such as hydrophobicity and polarity.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis and purification of peptides. nih.gov It offers excellent resolution, high sensitivity, and reproducible results. springernature.com The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. springernature.comhplc.eu

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for peptide analysis. nih.govhplc.eu This technique separates molecules based on their hydrophobicity. springernature.com The stationary phase consists of hydrophobic ligands (e.g., C8 or C18 alkyl chains) bonded to silica (B1680970) particles, while the mobile phase is typically a mixture of water and a water-miscible organic solvent, such as acetonitrile. springernature.comhplc.eu

In RP-HPLC, L-Leucyl-L-phenylalanyl-L-histidine is applied to the column in a highly aqueous mobile phase, where it binds to the hydrophobic stationary phase due to the nonpolar nature of its leucine (B10760876) and phenylalanine residues. Elution is achieved by gradually increasing the concentration of the organic solvent in the mobile phase. springernature.com This disrupts the hydrophobic interactions, and peptides elute in order of increasing hydrophobicity. nih.govspringernature.com Ion-pairing agents, like trifluoroacetic acid (TFA), are often added to the mobile phase to improve peak shape and resolution by masking the charges on the peptide's ionizable groups. hplc.eu

Table 1: Typical RP-HPLC Parameters for Tripeptide Analysis

ParameterConditionPurpose
Stationary Phase C18 or C8 silica-based columnProvides a hydrophobic surface for peptide interaction.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcidic modifier to improve peak shape and provide protons for ionization in MS.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileOrganic solvent to elute the peptide from the column.
Gradient Linear gradient from low %B to high %BEnsures separation of compounds with varying hydrophobicities.
Flow Rate 0.5 - 1.0 mL/minStandard analytical flow for efficient separation.
Detection UV absorbance at 214 nm (peptide bond) and 280 nm (phenylalanine residue)Allows for quantification and detection of the peptide.

For peptides that are highly polar and show poor retention in RP-HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a powerful alternative. chromatographyonline.comnih.gov HILIC utilizes a polar stationary phase (e.g., silica, amide, or zwitterionic materials) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile. chromatographyonline.comlongdom.org

The separation mechanism in HILIC involves the partitioning of the polar analyte into a water-enriched layer that forms on the surface of the stationary phase. nih.gov Elution is typically achieved by increasing the concentration of water in the mobile phase. longdom.org Given the presence of the polar histidine residue and the charged termini, this compound is amenable to HILIC separation, which can offer a different selectivity compared to RP-HPLC. chromatographyonline.commerckmillipore.com This orthogonality is particularly useful in two-dimensional liquid chromatography for analyzing complex peptide mixtures. nih.gov

Table 2: Illustrative HILIC Parameters for Polar Peptide Analysis

ParameterConditionPurpose
Stationary Phase Amide or Zwitterionic (ZIC®-HILIC) columnRetains polar analytes. chromatographyonline.commerckmillipore.com
Mobile Phase A Acetonitrile with 5% water and buffer (e.g., 10 mM Ammonium (B1175870) Acetate)High organic content to promote partitioning onto the stationary phase.
Mobile Phase B Water with buffer (e.g., 10 mM Ammonium Acetate)Increases the elution strength for polar compounds.
Gradient Decreasing gradient of Mobile Phase A (or increasing %B)Elutes analytes in order of increasing polarity.
Flow Rate 0.5 - 1.0 mL/minStandard analytical flow.
Detection UV absorbance, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS)Universal or specific detection methods suitable for HILIC.

Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC-MS/MS) for Comprehensive Profiling

Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides an exceptionally powerful tool for both the quantification and structural confirmation of peptides like this compound. plos.orgnih.gov The LC system separates the peptide from the sample matrix, after which it is introduced into the mass spectrometer for detection.

In a typical LC-MS/MS experiment, the peptide is first ionized, usually by Electrospray Ionization (ESI). The resulting precursor ion (the intact, protonated peptide) is selected in the first mass analyzer (MS1). This precursor ion is then directed into a collision cell where it is fragmented by collision-induced dissociation (CID) with an inert gas. The resulting fragment ions are then analyzed in a second mass analyzer (MS2). nih.gov

The fragmentation of peptides in CID is predictable and primarily occurs at the peptide bonds, leading to the formation of b- and y-type fragment ions. The analysis of these fragment ions allows for the determination of the amino acid sequence. For this compound, specific transitions from the precursor ion to characteristic fragment ions can be monitored in a mode known as Multiple Reaction Monitoring (MRM), enabling highly selective and sensitive quantification. plos.org

High-Resolution Mass Spectrometry for Structural Elucidation and Molecular Weight Verification

High-resolution mass spectrometry (HRMS) is critical for unambiguously determining the elemental composition and confirming the identity of this compound. By providing highly accurate mass measurements, HRMS can differentiate between compounds with the same nominal mass but different elemental formulas.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Non-Covalent Complex Characterization

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of biomolecules, including peptides. wikipedia.orgyoutube.com It allows for the transfer of ions from solution into the gas phase with minimal fragmentation. wikipedia.org In ESI, a high voltage is applied to a liquid sample, creating an aerosol of charged droplets. youtube.com As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. youtube.com

A key feature of ESI is its ability to produce multiply charged ions (e.g., [M+H]⁺, [M+2H]²⁺), which extends the mass-to-charge (m/z) range of the mass spectrometer, enabling the analysis of large molecules. nih.goveuropeanpharmaceuticalreview.com For a tripeptide like this compound, singly and doubly protonated species would be commonly observed in the positive ion mode. The accurate mass measurement of these ions allows for precise molecular weight verification. nih.gov

Furthermore, the gentle nature of the ESI process can preserve non-covalent interactions. wikipedia.org This allows for the study of the peptide in complex with other molecules, such as metal ions or other small organic molecules. The mass of the entire non-covalent complex can be measured, providing valuable insights into the peptide's binding properties and intermolecular interactions.

Table 3: Expected ESI-MS Data for this compound (Molecular Formula: C₂₁H₂₉N₅O₄, Exact Mass: 431.2220)

Ion SpeciesCharge State (z)Theoretical m/z
[M+H]⁺+1432.2293
[M+2H]²⁺+2216.6183
[M+Na]⁺+1454.2112

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Analysis of Peptide Assemblies

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly sensitive surface analytical technique that provides detailed chemical information about the uppermost molecular layers of a sample. This method is particularly valuable for studying the assembly and surface composition of peptides.

In the context of peptides containing leucine, phenylalanine, and histidine, ToF-SIMS can distinguish between different peptide arrangements on a surface. For instance, studies on the co-assembly of L-histidine and L-phenylalanine have demonstrated that ToF-SIMS can confirm the formation of seamless co-assemblies, as opposed to phase-separated domains. nih.govnih.gov This is achieved by analyzing the fragmentation patterns and the distribution of characteristic secondary ions from the constituent amino acid residues. The resulting mass spectra provide a fingerprint of the surface chemistry, allowing for the identification of specific amino acid residues and their spatial relationships within the peptide assembly. bohrium.comresearchgate.net

Recent advancements have focused on enhancing the quantitative capabilities of ToF-SIMS for amino acid and peptide analysis. By using isotopically labeled internal standards and creating uniform matrix deposits, it is possible to obtain quantitative data on the surface concentration of specific amino acids. nih.gov This approach, combined with machine learning algorithms for spectral interpretation, is paving the way for more precise characterization of peptide surfaces. bohrium.com

Table 1: Key Findings from ToF-SIMS Analysis of Related Peptides

FindingSignificance for this compound
Identification of seamless co-assembly of L-histidine and L-phenylalanine. nih.govSuggests that the histidine and phenylalanine residues in the tripeptide are likely to be well-integrated in self-assembled structures.
Differentiation of peptides with high sequence similarity based on fragmentation patterns. researchgate.netIndicates that ToF-SIMS can be used to identify and characterize this compound on surfaces.
Quantitative analysis of amino acids using isotope labeling and matrix-assisted deposition. nih.govProvides a pathway for quantifying the surface presence of the tripeptide in various formulations or on biomaterial surfaces.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For non-volatile molecules like peptides, derivatization is necessary to increase their volatility for GC analysis. This method is particularly useful for studying the degradation products of peptides under various stress conditions, such as thermal decomposition.

The thermal degradation of dipeptides has been shown to primarily yield cyclodipeptides (diketopiperazines) and water. bac-lac.gc.ca In the case of this compound, thermal stress would likely lead to the cleavage of peptide bonds and the formation of smaller, more volatile fragments. These degradation products, after appropriate derivatization, can be separated by GC and identified by their mass spectra. The fragmentation patterns observed in the mass spectrometer provide structural information about the degradation products, allowing for the elucidation of the degradation pathways.

Common derivatization techniques for amino acids and peptides for GC-MS analysis include silylation and acylation. d-nb.infowindows.netresearchgate.netnist.gov For example, the use of methyl chloroformate as a derivatizing agent allows for the analysis of amino acids in biological samples. nist.gov

Table 2: Potential Degradation Products of this compound Amenable to GC-MS Analysis (Hypothetical)

Potential Degradation ProductAnalytical Approach
Cyclo(Leu-Phe)Derivatization followed by GC-MS analysis.
Cyclo(Phe-His)Derivatization followed by GC-MS analysis.
Individual amino acids (Leucine, Phenylalanine, Histidine)Derivatization (e.g., silylation or acylation) followed by GC-MS.
Smaller peptide fragmentsDerivatization of N- and C-termini for GC-MS analysis.

Spectroscopic Methods for Conformational and Vibrational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional structure and dynamics of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the peptide.

For this compound, ¹H NMR spectra would reveal distinct signals for the protons of each amino acid residue. The chemical shifts of the amide protons are particularly sensitive to the peptide's conformation and hydrogen bonding patterns. researchgate.net For instance, in a related dipeptide, L-Leucyl-L-phenylalanine methyl ester, the ¹H NMR spectrum in DMSO-d₆ shows characteristic signals for the amide, alpha-proton, and side-chain protons. hepvs.ch

¹³C NMR spectroscopy provides complementary information, with the chemical shifts of the carbonyl carbons being indicative of the peptide backbone conformation. spectralservice.de The analysis of ¹³C NMR spectra of hydrolyzed peptides can be used to determine the amino acid composition. spectralservice.de

Furthermore, NMR is a powerful tool for studying the interactions of peptides with metal ions. Studies on copper(II) complexes of similar tripeptides, such as glycyl-L-leucyl-L-histidine, have used ¹H NMR to identify the coordination sites of the metal ion. mdpi.comdntb.gov.ua The paramagnetic nature of Cu(II) induces broadening and shifting of NMR signals of the coordinating residues, providing direct evidence of binding. dntb.gov.ua

Table 3: Representative ¹H NMR Chemical Shifts for L-Leucyl-L-phenylalanine methyl ester in DMSO-d₆ hepvs.ch

ProtonChemical Shift (ppm)
Amide NH8.96 (d, J = 7.3 Hz)
Phenylalanine CαH4.61 – 4.49 (m)
Leucine CαH3.77 (dd, J = 8.5, 5.3 Hz)
Methyl Ester OCH₃3.60 (s)
Phenylalanine CβH₂3.07 (dd, J = 14.0, 5.9 Hz), 2.99 (dd, J = 14.0, 8.6 Hz)
Leucine CβH₂1.53 (dd, J = 7.7, 5.9 Hz)
Leucine CγH1.73 – 1.58 (m)
Leucine CδH₃0.90 (d, J = 5.1 Hz), 0.88 (d, J = 4.7 Hz)

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Secondary Structure Analysis

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are invaluable for probing the secondary structure of peptides. The amide I band (1600–1700 cm⁻¹), arising primarily from the C=O stretching vibrations of the peptide backbone, is particularly sensitive to the peptide's conformation (α-helix, β-sheet, β-turn, or random coil). mdpi.com

For this compound, analysis of the amide I band in its FTIR and Raman spectra can provide quantitative information about its secondary structure content. mdpi.comresearchgate.net The positions of the component peaks within the amide I band are characteristic of different secondary structural elements. mdpi.com Aromatic side chains, such as that of phenylalanine, also contribute to the Raman spectrum in the amide I and II regions. mdpi.com

Studies on alanine-based tripeptides (AXA) have demonstrated that a combination of FTIR, polarized Raman spectroscopy, and vibrational circular dichroism can be used to determine the dihedral angles of the central amino acid residue. nih.gov Similar approaches could be applied to this compound to gain detailed conformational insights. The Raman spectra of the constituent amino acids in aqueous solution have been well-characterized and serve as a reference for interpreting the spectra of the tripeptide. nih.gov

Table 4: Typical Amide I Band Positions for Different Secondary Structures mdpi.com

Secondary StructureWavenumber Range (cm⁻¹)
α-Helix1649 - 1660
β-Sheet1620 - 1647 and 1665 - 1680
β-Turn1680 - 1699
Random Coil1660 - 1665

Circular Dichroism (CD) Spectroscopy for Peptide Conformational Changes

Circular Dichroism (CD) spectroscopy is a sensitive technique for monitoring the conformational changes of chiral molecules like peptides. The far-UV CD spectrum (typically 190-250 nm) provides information about the secondary structure of the peptide backbone. Different secondary structures (α-helix, β-sheet, random coil) exhibit characteristic CD spectra.

For this compound, CD spectroscopy can be used to study its conformational transitions in response to changes in environment, such as pH, temperature, or the presence of binding partners. nih.gov For example, studies on other peptides have shown that acidification can induce a transition to a more helical structure. nih.gov The interaction of histidine-containing peptides with other molecules can also lead to significant changes in the CD spectrum, indicating induced conformational changes. nih.gov

The near-UV CD spectrum (250-350 nm) is sensitive to the environment of the aromatic side chains (phenylalanine and histidine in this case). Changes in the near-UV CD spectrum can provide information about alterations in the tertiary structure of the peptide.

Table 5: Characteristic Far-UV CD Spectral Features for Peptide Secondary Structures

Secondary StructureWavelength of Maxima/Minima (nm)
α-HelixNegative bands at ~222 and ~208 nm, positive band at ~193 nm
β-SheetNegative band around 218 nm, positive band around 195 nm
Random CoilStrong negative band around 198 nm

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Complex Formation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectrophotometry is a versatile technique used to study electronic transitions within a molecule and to monitor the formation of complexes. The aromatic residues, phenylalanine and histidine, in this compound exhibit characteristic UV absorption due to their π-π* transitions.

UV-Vis spectrophotometry is particularly useful for studying the formation of metal-peptide complexes. The coordination of a metal ion to the peptide can lead to changes in the UV-Vis spectrum, such as shifts in the absorption maxima (λ_max) and changes in molar absorptivity. Studies on the complexation of Cu(II) with similar tripeptides have shown the appearance of new absorption bands in the visible region corresponding to d-d transitions of the metal ion, providing evidence of complex formation. mdpi.comdntb.gov.uaresearchgate.net

The pH-dependent coordination of metal ions to the peptide can also be monitored by UV-Vis spectroscopy. For example, the complexation of Co(II) and Ni(II) with L-histidine has been shown to be pH-dependent, with stable complexes forming at alkaline pH.

Table 6: UV-Vis Spectral Data for Metal Complexes of Histidine-Containing Ligands

Complexλ_max (nm)Assignment
Co(II)-L-histidine~500d-d transition
Ni(II)-L-histidine~390 and ~720d-d transitions
Cu(II)-Glycyl-L-leucyl-L-histidine~600-700 (pH dependent)d-d transition

Specialized Detection and Quantification Assays

The detection and quantification of this compound can be achieved through specialized assays that target the functional groups of its amino acid components. The intrinsic properties of the phenylalanine and histidine residues, in particular, provide opportunities for the development of sophisticated fluorescence-based and colorimetric detection methods.

Fluorescence-Based Detection Methods for Peptide and Amino Acid Constituents

Fluorescence spectroscopy offers a highly sensitive platform for the detection of peptides and their amino acid building blocks. Methods can be based on the intrinsic fluorescence of the molecules or on the use of external fluorescent probes that interact specifically with the target analyte.

The constituent amino acids of the tripeptide exhibit distinct fluorescence properties. Phenylalanine possesses intrinsic fluorescence, and while amino acids such as histidine, leucine, and others can also show some emission when excited with specific wavelengths (e.g., a green laser), phenylalanine and tryptophan are the most traditionally recognized fluorescent amino acids. nih.gov The detection of these biomolecules without external labels is a significant advantage, avoiding laborious preparation steps. nih.gov

For enhanced sensitivity and selectivity, especially for non-fluorescent or weakly fluorescent components, derivatization or the use of specific fluorescent sensors is common. The histidine residue, with its imidazole (B134444) side chain, is a prime target for such sensor development. Many fluorescence-based methods for histidine rely on its strong coordination with metal ions, such as copper (Cu²⁺). rsc.orgnih.govmdpi.com

One prominent strategy involves a "turn-on" fluorescence mechanism. In this approach, a fluorescent probe, such as DNA-stabilized silver nanoclusters (DNA-Ag NCs), is initially quenched by the addition of Cu²⁺ ions through energy or electron transfer. nih.govmdpi.com The subsequent introduction of L-histidine, or a histidine-containing peptide, restores the fluorescence. This is because the imidazole group of histidine has a high affinity for Cu²⁺, effectively sequestering the ions from the nanocluster surface and liberating the probe from its quenched state. nih.govmdpi.com This method has demonstrated high selectivity for L-histidine over other amino acids and achieved detection limits in the sub-micromolar range. nih.govmdpi.com

Metal-Organic Frameworks (MOFs) have also been employed as highly selective fluorescent sensors. For instance, a homochiral Zinc-MOF has been shown to effectively differentiate between D- and L-isomers of histidine through fluorescence quenching, with Stern-Volmer constants of 115 M⁻¹ for D-histidine and 64 M⁻¹ for L-histidine. rsc.org Chiral fluorescent probes based on molecules like H₈-BINOL have also been synthesized for the enantioselective recognition of amino acids, including phenylalanine, by observing significant changes in fluorescence intensity and wavelength. nih.gov

Detection Method Analyte Principle Key Findings Reference
Intrinsic Fluorescence Phenylalanine, HistidineDetection of native fluorescence upon excitation with a specific wavelength (e.g., green laser).Enables label-free detection and identification of amino acids. nih.gov
Turn-On Fluorescence Sensor L-HistidineFluorescence of DNA-Ag NCs is quenched by Cu²⁺ and restored by L-histidine, which chelates the Cu²⁺ ions.Highly selective for L-histidine; Limit of Detection (LOD) of 0.096 μM. nih.govmdpi.comexlibrisgroup.com
Chiral MOF Sensor D- and L-HistidineFluorescence quenching of a homochiral Zn-MOF upon binding of histidine.Enantioselective sensing with different quenching efficiencies for D- and L-isomers. rsc.org
Chiral Fluorescent Probe L- and D-PhenylalanineEnantioselective recognition using an imidazole salt-type probe based on H₈-BINOL, leading to fluorescence enhancement and wavelength shift.Probe can enantioselectively recognize phenylalanine with significant changes in fluorescence. nih.gov
Bacterial Fluorescence Sensor L-HistidineAn engineered Salmonella strain expresses Enhanced Green Fluorescent Protein (EGFP) in response to histidine deficiency.Sensor responds to intracellular histidine concentrations, with fluorescence decreasing as histidine levels rise. mdpi.com

Colorimetric Assay Development Based on Chelation Interactions

Colorimetric assays provide a simple, often equipment-free, method for detection that relies on visible color changes. For this compound, the development of such assays is centered on the strong chelating ability of the histidine residue's imidazole ring with various metal ions. nih.govmdpi.com

A well-established approach for detecting L-histidine and histidine-containing peptides is based on the copper ion (Cu²⁺)-catalyzed oxidation of a chromogenic substrate, such as 3,3′,5,5′-tetramethylbenzidine (TMB), by hydrogen peroxide (H₂O₂). nih.govnih.govfrontiersin.org In the presence of Cu²⁺, TMB is oxidized to a blue-colored product. However, when L-histidine is introduced, it forms a stable complex with the Cu²⁺ ions. nih.govnih.gov This chelation inhibits the catalytic activity of copper, preventing the color change and allowing for the quantitative determination of L-histidine concentration by measuring the decrease in absorbance. nih.govfrontiersin.org This method is rapid and sensitive, with detection limits reported to be as low as 50 nM. nih.govnih.gov

Another powerful colorimetric strategy involves the use of gold nanoparticles (AuNPs). In one such system, carboxy-functionalized AuNPs are aggregated by the addition of metal ions and a peptide containing histidine residues at both ends, resulting in a color change from red to violet. nih.gov The histidine residues facilitate the metal-affinity coordination that brings the nanoparticles together. If a protease that can cleave the peptide is present, the aggregation is prevented, and the original red color of the dispersed AuNPs is retained. nih.gov This principle can be adapted for the direct detection of histidine-containing peptides like this compound, where the peptide itself would mediate the aggregation of AuNPs in the presence of a suitable metal ion.

The interaction between histidine and metal ions is a cornerstone of these assays, providing selectivity and a clear visual or spectrophotometric signal for quantification. nih.govmdpi.comnih.gov

Assay Type Target Moiety Principle Observation Reference
Inhibition of TMB Oxidation L-HistidineL-Histidine chelates Cu²⁺ ions, inhibiting their ability to catalyze the oxidation of TMB by H₂O₂.The solution remains colorless in the presence of L-histidine, whereas it turns blue in its absence. nih.govnih.govfrontiersin.org
AuNP Aggregation Histidine-containing peptidesHistidine residues mediate the aggregation of carboxy-functionalized gold nanoparticles (AuNPs) in the presence of metal ions.The color of the AuNP solution changes from reddish-brown to violet upon aggregation. nih.gov
G-Quadruplex-Cu(II) Metalloenzyme L-HistidineL-Histidine disrupts the formation of a G-quadruplex-Cu(II) metalloenzyme, inhibiting its catalytic activity on a TMB-H₂O₂ reaction.The catalytic activity is inversely proportional to the concentration of histidine; LOD of 10 nM. acs.org

Computational and Theoretical Studies on L Leucyl L Phenylalanyl L Histidine Systems

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape and dynamic behavior of peptides like L-Leucyl-L-phenylalanyl-L-histidine. nih.gov By solving Newton's equations of motion for the atoms in the peptide and the surrounding solvent, MD simulations can track the trajectory of each atom over time, revealing how the peptide folds, flexes, and interacts with its environment.

However, a significant challenge in simulating peptides is the vastness of their conformational space. Thoroughly sampling all possible conformations can be computationally expensive. nih.gov To address this, enhanced sampling techniques are often employed in conjunction with MD simulations to accelerate the exploration of the conformational landscape and ensure that the simulations converge to a representative ensemble of structures. nih.gov

Quantum Mechanical Calculations of Electronic Properties and Reactivity

Quantum mechanical (QM) calculations offer a deeper understanding of the electronic structure and reactivity of this compound. These methods, based on the principles of quantum mechanics, can provide detailed information about the distribution of electrons within the molecule, which governs its chemical properties.

Methods like Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), can be used to calculate a range of electronic properties. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for predicting the peptide's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's stability and its susceptibility to electronic excitation.

Furthermore, QM calculations can be used to determine partial atomic charges, electrostatic potential maps, and dipole moments. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces, which play a critical role in the peptide's structure and its interactions with other molecules. For instance, understanding the electronic properties of the imidazole (B134444) ring in the histidine residue is key to predicting its role in catalysis or metal ion coordination.

Molecular Docking Studies for Predictive Binding to Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to another, typically a small molecule ligand to a protein receptor. In the context of this compound, molecular docking can be employed to predict its binding mode to various biological targets. nih.govnih.govmdpi.com

The process involves generating a large number of possible conformations and orientations of the tripeptide within the binding site of a target protein. These poses are then scored based on a scoring function that estimates the binding free energy. The top-scoring poses provide a prediction of how the peptide might bind and which interactions are most important for this binding.

For example, studies have utilized molecular docking to understand the interactions of peptides containing leucine (B10760876) and phenylalanine with enzymes like leucyl/phenylalanyl-tRNA-protein transferase (L/F-transferase) and leucyl-aminopeptidase. nih.govmdpi.com Such studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the amino acid residues of the peptide and the active site of the enzyme. mdpi.com This information is invaluable for the rational design of peptide-based inhibitors or modulators of protein function. nih.gov

Density Functional Theory (DFT) for Elucidating Metal Coordination Modes and Energies

The histidine residue in this compound, with its imidazole side chain, is a well-known metal-binding site in proteins and peptides. Density Functional Theory (DFT) is a particularly powerful quantum mechanical method for studying the coordination of metal ions to peptides. mdpi.comnih.gov

DFT calculations can be used to determine the preferred coordination geometry, bond lengths, and binding energies of metal complexes with the tripeptide. mdpi.com By comparing the energies of different possible coordination modes, researchers can identify the most stable structure of the metal-peptide complex. nih.gov For instance, DFT has been successfully used to confirm the coordination modes of copper(II) with tripeptides containing histidine. mdpi.com These studies can elucidate whether the metal ion coordinates to the imidazole nitrogen, the amide backbone, or a combination of donor atoms. mdpi.comnih.gov

A study on copper(II) complexes with tripeptides containing glycyl-L-leucyl-L-histidine (GLH) and glycyl-L-phenylalanyl-L-histidine (GFH) demonstrated the utility of DFT in this area. The calculations, performed at the B3LYP level with the 6-31++G** basis set, confirmed the proposed coordination modes for various species formed at different pH values. mdpi.com

Table 1: Calculated Properties of Copper(II) Tripeptide Complexes

Complex SpeciesProposed CoordinationGeometry
[Cu(GLH)H]Amine-N, neighboring carbonyl-OSquare Planar
[Cu(GFH)H]Imidazole-N, carboxyl-OSquare Planar
[Cu(GLH)H-2]Amine-N, two amide-N, imidazole-NSquare Planar
[Cu(GFH)H-2]Amine-N, two amide-N, imidazole-NSquare Planar

Data sourced from a study on copper(II) complexes of related tripeptides. mdpi.com

Non-Isothermal Kinetic Modeling of Peptide Reactions (e.g., Solid-State Cyclization)

The thermal behavior of peptides, including reactions like solid-state cyclization, can be investigated using non-isothermal kinetic modeling. This approach analyzes data from techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) obtained under conditions of controlled temperature change.

Model-free kinetic methods are often employed to determine the kinetic parameters, such as the activation energy (Ea) and the pre-exponential factor (A), without assuming a specific reaction model. This is particularly useful for complex solid-state reactions where the reaction mechanism may not be known. The activation energy can be determined as a function of the extent of conversion, providing insights into the reaction's complexity.

Table 2: Illustrative Kinetic Parameters for Dipeptide Cyclization

DipeptideActivation Energy (Ea) (kJ/mol)Reaction Model
L-Alanyl-L-valine150 - 200Autocatalysis
L-Leucyl-L-leucine120 - 160Nucleation and Growth

This table provides illustrative data based on studies of dipeptide cyclization and is intended to demonstrate the type of information obtained from non-isothermal kinetic analysis. researchgate.net

Future Research Directions and Translational Perspectives Within Academic Research

Rational Design of Next-Generation Peptidomimetics Based on the L-Leucyl-L-phenylalanyl-L-histidine Scaffold

The development of peptidomimetics—small molecules that mimic the structure and function of peptides—is a cornerstone of modern drug discovery. This approach aims to overcome the inherent limitations of peptides as drugs, such as poor stability and low oral bioavailability. The this compound sequence can serve as a scaffold for designing novel therapeutic agents.

Rational design strategies are crucial for transforming this tripeptide into viable drug candidates. frontiersin.org This process begins with understanding the three-dimensional structure and identifying the key pharmacophoric elements responsible for biological activity. Computational methods, including molecular modeling and docking studies, can predict how modifications to the peptide backbone or amino acid side chains might enhance binding to a specific biological target. researchgate.net For instance, the hydrophobic residues of leucine (B10760876) and phenylalanine could be crucial for interactions within a protein's binding pocket, while the imidazole (B134444) ring of histidine might participate in hydrogen bonding or metal coordination. scielo.br

Strategies for modification include:

Backbone Modification: Introducing non-natural amino acids or altering the peptide bonds to increase resistance to enzymatic degradation.

Side-Chain Modification: Altering the side chains of leucine, phenylalanine, or histidine to improve target affinity, selectivity, and pharmacokinetic properties. chemrxiv.org

Cyclization: Creating cyclic versions of the peptide to constrain its conformation. This can lead to a more rigid structure, which often results in higher affinity and stability. frontiersin.org

These design principles allow for the systematic optimization of the original tripeptide scaffold to create next-generation peptidomimetics with improved drug-like properties.

Modification Strategy Rationale Potential Outcome
N-methylation of Peptide Bonds Increase resistance to protease degradation; potentially improve membrane permeability.Enhanced in vivo stability and bioavailability.
Side-Chain Isosteres Replace native side chains (e.g., Phenylalanine with Naphthylalanine) to explore binding pocket interactions. researchgate.netIncreased target affinity and selectivity.
Scaffold Hopping Use a non-peptidic core (e.g., a pyrimidodiazepine scaffold) to arrange the key side chains in the correct spatial orientation. chemrxiv.orgNovel chemical entities with improved drug-like properties.
Head-to-Tail Cyclization Covalently link the N-terminus and C-terminus to create a cyclic peptide.Increased conformational rigidity, leading to higher receptor affinity and stability. epfl.ch

Exploration of Novel Biochemical Roles and Untapped Physiological Pathways in Model Systems

A fundamental aspect of future research involves elucidating the specific biochemical and physiological roles of this compound. Given the biological importance of its constituent amino acids, the tripeptide could have functions in various cellular processes. Leucine is a key regulator of the mTOR pathway, which is central to cell growth and protein synthesis. Phenylalanine is a precursor to tyrosine and subsequently to catecholamine neurotransmitters. nih.gov Histidine is the precursor to histamine, a critical mediator of immune responses and neurotransmission, and its imidazole side chain is a common participant in enzyme active sites. nih.gov

Initial research would involve treating various model systems (e.g., cell cultures, organoids, and animal models) with the tripeptide to observe its effects. High-throughput screening could be employed to test the peptide's activity against a wide array of biological targets, such as G protein-coupled receptors (GPCRs), ion channels, and enzymes. vub.be

Investigating the peptide's influence on metabolic pathways is another promising avenue. For example, studies could explore whether this compound affects amino acid transport and metabolism in specific tissues. nih.gov It may also play a role in intercellular communication as a signaling molecule. The discovery of its natural presence and concentration in biological fluids would be a critical step in understanding its physiological relevance.

Advancement of High-Throughput Synthetic Strategies and Screening Platforms for Peptide Libraries

To efficiently explore the structure-activity relationships of this compound, researchers must be able to rapidly synthesize and screen large numbers of related peptide analogues. This is made possible by advancements in high-throughput synthesis and screening technologies.

Combinatorial chemistry techniques, such as the split-and-pool method, allow for the creation of vast peptide libraries where specific positions in the this compound sequence are systematically varied with different amino acids. nih.govresearchgate.net These libraries can contain thousands or even millions of unique peptides. Modern strategies focus on synthesizing these libraries in formats, like 96-well plates, that are directly compatible with automated screening assays. epfl.ch

Screening these libraries requires robust and sensitive platforms. Methodologies include:

Binding Assays: To identify peptides that bind to a specific protein target.

Functional Assays: To measure the biological effect of the peptides, such as enzyme inhibition or receptor activation.

Cell-Based Assays: To assess the activity of peptides in a more physiologically relevant context.

The integration of synthesis and screening allows for an iterative process of discovery. Hits from an initial screen can be used to design smaller, more focused libraries for further optimization, accelerating the identification of lead compounds. nih.gov Bicyclic peptide libraries, where peptide loops are constrained by a molecular scaffold, represent a particularly promising approach for targeting challenging protein-protein interactions. google.com

Development of Integrated Analytical Methodologies for Complex Biological Systems and Metabolomics Research

Understanding the fate and action of this compound within a living organism requires sophisticated analytical techniques capable of detecting and quantifying the peptide and its metabolites in complex biological samples like blood, plasma, and tissues. rsc.org Metabolomics, the large-scale study of small molecules, provides a powerful framework for this type of investigation.

Integrated analytical platforms that combine separation techniques with sensitive detection are essential. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse of peptide and metabolite analysis, offering high sensitivity and specificity for identifying and quantifying molecules in complex mixtures. mdpi.comcreative-proteomics.com

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing volatile derivatives of amino acids and related metabolites.

Capillary Electrophoresis (CE): An effective technique for separating charged molecules like peptides and amino acids, particularly for chiral separations. mdpi.com

These analytical methods are crucial for pharmacokinetic studies (to determine how the peptide is absorbed, distributed, metabolized, and excreted) and for pharmacodynamic studies (to correlate the peptide's concentration with its biological effect). Furthermore, untargeted metabolomics can provide a global snapshot of the biochemical changes induced by the peptide, potentially revealing its mechanism of action and identifying novel biomarkers of its activity. researchgate.net The development of methods that can distinguish between enantiomers (L- and D-amino acids) will also be important, as this can have significant biological implications. mdpi.com

Analytical Platform Primary Application for Peptide Research Key Advantages
LC-MS/MS Quantification of the peptide and its metabolites in biological fluids; identification of protein binding partners. creative-proteomics.comHigh sensitivity, high specificity, applicable to a wide range of molecules.
GC-MS Analysis of volatile amino acid metabolites; profiling of related metabolic pathways (e.g., Krebs cycle).Excellent for small, volatile, and thermally stable molecules after derivatization.
CE-MS Chiral separation of amino acids and small peptides; analysis of highly polar and charged compounds. mdpi.comHigh separation efficiency, small sample volume requirements.
NMR Spectroscopy Structural elucidation of the peptide and its Mimetics; studying peptide-protein interactions in solution.Provides detailed structural information without destroying the sample.

Q & A

Q. How can researchers confirm the structural integrity of L-Leucyl-L-phenylalanyl-L-histidine after synthesis?

Methodological Answer: Structural validation requires a multi-technique approach:

  • Mass Spectrometry (MS): Use high-resolution MS (e.g., ESI-TOF) to verify molecular weight and fragmentation patterns.
  • Nuclear Magnetic Resonance (NMR): Employ 1D (¹H, ¹³C) and 2D (COSY, NOESY) NMR to assign backbone and side-chain proton signals, confirming peptide sequence and stereochemistry .
  • Circular Dichroism (CD): Analyze secondary structure in solution, particularly if studying conformational changes under varying pH or solvent conditions.
    Note: Cross-reference data with certified reference materials (CRMs) for amino acids to validate purity .

Q. What experimental strategies ensure reproducibility in synthesizing this compound?

Methodological Answer:

  • Solid-Phase Peptide Synthesis (SPPS): Standardize resin choice (e.g., Wang resin), coupling reagents (e.g., HBTU/HOBt), and deprotection steps (e.g., TFA cleavage).
  • Purification: Use reverse-phase HPLC with C18 columns and gradients optimized for tripeptide retention times. Monitor purity via UV absorbance at 220 nm .
  • Documentation: Follow guidelines for reporting experimental details (e.g., solvent ratios, reaction temperatures) to enable replication .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across studies?

Methodological Answer:

  • Assay Standardization: Use validated cell lines (e.g., HEK293 for receptor-binding studies) and control peptides to normalize inter-lab variability.
  • Data Harmonization: Apply meta-analysis tools to compare datasets, accounting for differences in dosage, administration routes, and assay endpoints.
  • Mechanistic Validation: Combine in vitro assays (e.g., SPR for binding affinity) with in silico docking (e.g., AutoDock Vina) to correlate bioactivity with structural interactions .

Q. What methodologies are recommended for studying the peptide’s stability under physiological conditions?

Methodological Answer:

  • Accelerated Stability Testing: Incubate the peptide in buffers (pH 4–8) at 37°C and analyze degradation kinetics via HPLC-MS. Quantify hydrolyzed byproducts (e.g., free histidine) .
  • Oxidative Stress Analysis: Expose the peptide to reactive oxygen species (ROS) and monitor oxidation of histidine residues using LC-MS/MS.
  • Storage Recommendations: Store lyophilized peptides at -20°C in airtight containers to minimize hygroscopic degradation .

Q. How can computational modeling predict interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate peptide-receptor interactions (e.g., G-protein-coupled receptors) using AMBER or GROMACS. Analyze binding free energy with MMPBSA.
  • Docking Studies: Use Schrödinger’s Glide or Rosetta to predict binding poses, focusing on histidine’s imidazole group as a potential coordination site for metal ions .
  • Validation: Corrogate computational results with experimental data (e.g., mutagenesis studies or ITC for binding thermodynamics) .

Data Analysis and Experimental Design

Q. What statistical approaches are appropriate for analyzing dose-response data in peptide bioactivity studies?

Methodological Answer:

  • Nonlinear Regression: Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values.
  • Error Analysis: Report confidence intervals and use ANOVA for multi-group comparisons.
  • Power Analysis: Predefine sample sizes (e.g., n ≥ 3) to ensure statistical robustness, especially for low-effect-size bioactivity .

Q. How should researchers design controls to validate specificity in histidine-related peptide assays?

Methodological Answer:

  • Negative Controls: Use scrambled or alanine-substituted peptides (e.g., L-Leucyl-L-phenylalanyl-L-alanine) to isolate histidine-dependent effects.
  • Positive Controls: Include known histidine-containing bioactive peptides (e.g., carnosine) to benchmark assay performance .
  • Blinding: Implement double-blind protocols in cell-based assays to minimize observer bias .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.